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Compound of Interest

Thiourea, N-(1-methylpropyl)-N'-
Compound Name:
phenyl-

Cat. No.: B076742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic
structure, and intermolecular interactions of N-alkyl-N'-phenyl-thiourea derivatives. While
specific crystallographic data for N-(1-methylpropyl)-N'-phenyl-thiourea is not publicly available,
this document leverages data from closely related structures, such as N,N-di-n-butyl-N'-
phenylthiourea, to offer a detailed understanding of this class of compounds. The insights
provided are crucial for researchers in medicinal chemistry and materials science, where the
three-dimensional structure of molecules dictates their biological activity and physical
properties.

Synthesis of N,N'-Disubstituted Thiourea
Derivatives

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas
involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis
of N-alkyl-N'-phenyl-thiourea derivatives, this typically involves the reaction of phenyl
isothiocyanate with the desired alkylamine.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of N,N-di-n-butyl-N'-phenylthiourea, which can be
adapted for N-(1-methylpropyl)-N'-phenyl-thiourea, is as follows:
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Reaction Setup: Phenyl isothiocyanate (1.0 equivalent) is dissolved in a suitable anhydrous
solvent, such as toluene, in a round-bottom flask.

Amine Addition: A solution of the corresponding alkylamine (e.g., di-n-butylamine or sec-
butylamine) (1.0 equivalent) in the same solvent is added dropwise to the isothiocyanate
solution at room temperature with constant stirring.

Reaction Progression: The reaction mixture is typically stirred for 1 to 3 hours at room
temperature. The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

Product Isolation: Upon completion, the solvent is removed under reduced pressure (rotary
evaporation) to yield the crude product.

Purification and Crystallization: The resulting solid is then purified by recrystallization. A
common method involves dissolving the solid in a hot mixture of hexane and ethanol (e.g., a
10:1 ratio), followed by slow cooling to room temperature and then refrigeration to induce
crystallization. The resulting crystals are collected by filtration and dried under vacuum.[1][2]

This synthetic route is highly efficient, often yielding pure products in high yields, suitable for
single-crystal X-ray diffraction analysis.

Crystallographic Analysis

The definitive method for elucidating the three-dimensional structure of these derivatives is
single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Selection: A suitable single crystal of the synthesized compound is carefully selected
and mounted on a goniometer head.

o Data Collection: The crystal is placed in a diffractometer (e.g., a SuperNova, Dual, Cu at
home/near, Atlas diffractometer) and cooled to a low temperature (typically 100 K) to
minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a
beam of monochromatic X-rays.
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 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using full-matrix least-squares on F2. All non-
hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in
calculated positions and refined using a riding model.

The following diagram illustrates the general workflow from synthesis to structural elucidation.

A flowchart of the synthesis and structural analysis process.

Structural Features of N-Alkyl-N'-Phenyl-Thiourea
Derivatives

The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives reveal key features regarding
their molecular conformation and intermolecular interactions. The data presented here is based
on the published structure of N,N-di-n-butyl-N'-phenylthiourea as a representative example.[2]

[3]

Molecular Conformation

The thiourea core (N-C(=S)-N) is generally planar. The phenyl group attached to one nitrogen
atom is typically twisted with respect to this plane. For N,N-di-n-butyl-N'-phenylthiourea, the
torsion angle between the phenyl ring and the central N-C-S-N plane is approximately 55.54°.
[2][3] The alkyl chains, in this case, the butyl groups, are usually found in a staggered
conformation to minimize steric hindrance.[3]

Bond Lengths and Angles

The bond lengths within the thiourea moiety indicate a degree of delocalization of the pi
electrons. The C=S double bond is typically around 1.70 A, and the C-N bond lengths are in the
range of 1.34-1.36 A.[3][4]
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Parameter N,N-di-n-butyl-N'-phenylthiourea[2][3]
Crystal System Trigonal
Space Group R-3

a (A 21.3216 (4)
b (A) 21.3216 (4)
c (A) 10.0383 (2)
a (°) 90

B () 920

y(©) 120
Volume (A3) 3949.0 (2)
Z 6

C=S Bond Length (A) 1.7004 (11)
N1-C1 Bond Length (&) 1.3594 (15)
C1-N2 Bond Length (A) 1.3432 (15)
C1-N1-C2-C7 Torsion Angle (°) 55.54 (16)

Table 1: Crystallographic Data for N,N-di-n-butyl-N'-phenylthiourea.

Supramolecular Assembly and Intermolecular
Interactions

The crystal packing of N-alkyl-N'-phenyl-thiourea derivatives is predominantly governed by
hydrogen bonding. The N-H proton on the phenyl-substituted nitrogen acts as a hydrogen bond
donor, while the sulfur atom of the thiocarbonyl group acts as an acceptor.

These N-H---S hydrogen bonds are a recurring motif and can lead to the formation of various
supramolecular structures. In many N,N'-disubstituted thioureas, these interactions result in the
formation of centrosymmetric dimers, creating a characteristic R22(8) ring motif.[5] However, in
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the case of N,N-di-n-butyl-N'-phenylthiourea, these intermolecular hydrogen bonds lead to the
assembly of hexameric rings.[2][3]

Weaker interactions, such as C-H---1t interactions, also play a role in stabilizing the overall
crystal packing.

The following diagram illustrates the common hydrogen bonding patterns leading to dimer and
hexamer formation.

Supramolecular assemblies via N-H---S hydrogen bonds.

Conclusion

The crystal structures of N-alkyl-N'-phenyl-thiourea derivatives are characterized by a planar
thiourea core with a twisted phenyl substituent and well-defined intermolecular hydrogen
bonding patterns. The reliable and high-yielding synthesis allows for the production of high-
quality crystals, facilitating detailed structural analysis through single-crystal X-ray diffraction.
The understanding of these three-dimensional structures, particularly the consistent formation
of supramolecular motifs via N-H---S hydrogen bonds, is fundamental for the rational design of
new molecules in drug development and materials science. While the specific structure of N-(1-
methylpropyl)-N'-phenyl-thiourea remains to be determined, the analysis of closely related
analogues provides a robust framework for predicting its structural properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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